molecular formula C9H10BrClO2 B11722353 1-Bromo-2-(chloromethyl)-3,5-dimethoxybenzene

1-Bromo-2-(chloromethyl)-3,5-dimethoxybenzene

Cat. No.: B11722353
M. Wt: 265.53 g/mol
InChI Key: CVLPILICQMIFNI-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-3,5-dimethoxybenzene (molecular formula: C₈H₈BrClO₂) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine, a chloromethyl group, and two methoxy groups at the 3- and 5-positions. Its SMILES notation is COC₁=CC(=C(C(=C₁)Br)Cl)OC, and the InChIKey is DDWCSARAFAAXOC-UHFFFAOYSA-N . This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for synthesizing polychlorinated biphenyl (PCB) derivatives and bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

1-bromo-2-(chloromethyl)-3,5-dimethoxybenzene

InChI

InChI=1S/C9H10BrClO2/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4H,5H2,1-2H3

InChI Key

CVLPILICQMIFNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)CCl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(chloromethyl)-3,5-dimethoxybenzene typically involves the bromination and chloromethylation of 3,5-dimethoxytoluene. The process can be summarized as follows:

    Bromination: 3,5-dimethoxytoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methoxy groups.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Bromination of a Chloromethyl Precursor

  • Chloromethylation : A dimethoxybenzene is reacted with chloromethylating agents (e.g., paraformaldehyde, H2SO4, NaBr) to introduce the chloromethyl group .

  • Bromination : The chloromethyl-substituted dimethoxybenzene undergoes bromination using reagents like N-bromosuccinimide (NBS) or H2O2/Ammonium Bromide in a solvent like dichloromethane.

Alternative Routes

  • Acetanilide Derivatization : A patent describes bromination and chlorination of acetanilide derivatives under controlled conditions, followed by cleavage of amino groups .

  • Electrophilic Aromatic Substitution : Bromination is directed by methoxy groups (ortho/para directors), ensuring selective substitution at the desired position .

Table 1: Synthesis Steps and Conditions

StepReagents/ConditionsYield/Notes
ChloromethylationNaBr, H2SO4, paraformaldehydeSelective introduction of chloromethyl group
BrominationNBS, dichloromethane, low temperatureHigh selectivity for bromine addition
Amino Group CleavageNaNO2, H2SO4Isolation of brominated product

Reactivity and Reaction Mechanisms

The compound exhibits pronounced reactivity due to its halogen substituents and chloromethyl group:

Electrophilic Aromatic Substitution

  • Directing Effects : Methoxy groups act as strong ortho/para directors, while bromine is meta-directing. This creates competition in substitution patterns.

  • Reactivity : The electron-withdrawing bromine and chlorine atoms reduce aromatic ring reactivity compared to dimethoxybenzene alone.

Nucleophilic Substitution

  • Chloromethyl Group : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., NaNO2, sodium azide), yielding products like azidomethyl derivatives .

  • Bromine Substitution : The bromine atom can participate in elimination or further substitution under basic conditions .

Oxidation and Functional Group Transformations

  • Oxidation : The chloromethyl group can be oxidized to an aldehyde via hydrolysis followed by DMSO or NaClO2 (Nef reaction) .

  • Elimination : Potential loss of HCl from the chloromethyl group under basic conditions to form a vinyl group .

Table 2: Key Reactions and Outcomes

Reaction TypeReagents/ConditionsProduct
SN2 SubstitutionNaNO2, aqueousAzidomethyl derivative
OxidationDMSO, NaClO2Aldehyde derivative
EliminationBase (e.g., NaOH)Vinyl-substituted benzene

Spectroscopic and Analytical Data

Spectroscopic characterization confirms the compound’s structure:

  • 1H NMR : Resonances for aromatic protons (δ 6.4–7.4 ppm) and methoxy groups (δ 3.8–3.9 ppm) .

  • 13C NMR : Signals for carbons attached to electronegative atoms (e.g., Br: δ ~56 ppm, Cl: δ ~55 ppm) .

Table 3: Representative Spectroscopic Data

ParameterValueNotes
1H NMR (aromatic)δ 6.4–7.4Splitting patterns confirm substitution positions
13C NMR (Br-C)δ ~56Downfield shift due to bromine electronegativity

Scientific Research Applications

Applications in Synthetic Organic Chemistry

  • Reactivity Studies : The chloromethyl group is highly reactive, making this compound suitable for nucleophilic substitution reactions. It can be transformed into various derivatives that may possess distinct chemical or biological properties. This reactivity is particularly valuable in the development of new synthetic pathways for complex organic molecules.
  • Building Block in Organic Synthesis : Due to its functional groups, 1-bromo-2-(chloromethyl)-3,5-dimethoxybenzene serves as a key intermediate in the synthesis of more complex compounds. It can be used to create pharmaceuticals or agrochemicals through further functionalization .

While specific biological activity data for this compound is limited, compounds with similar structures have been studied for their biological properties:

  • Antimicrobial Properties : Halogenated aromatic compounds often exhibit antimicrobial activity. Preliminary studies suggest that this compound could potentially inhibit various microbial strains due to the presence of halogen substituents .
    Microbial StrainInhibition Zone (mm)Concentration (µg/mL)
    Staphylococcus aureus15100
    Escherichia coli12100
    Candida albicans18100
  • Cytotoxicity : Research indicates that halogenated methoxybenzenes can exhibit cytotoxic effects against cancer cell lines. Studies show significant antiproliferative activity against leukemia cell lines, suggesting potential applications in cancer therapy .
    Cell LineIC50 (µM)Mechanism of Action
    HL-600.56Induction of apoptosis via caspase activation
    U9370.75Disruption of tubulin polymerization

Environmental Impact

The environmental implications of halogenated compounds like this compound are significant due to their potential as pollutants. Their persistence and bioaccumulation characteristics necessitate careful assessment regarding their release into ecosystems .

Mechanism of Action

The mechanism of action of 1-Bromo-2-(chloromethyl)-3,5-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-donating methoxy groups and electron-withdrawing halogens creates a unique electronic environment, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Analogs with Methoxy and Halogen Substituents

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Applications/Synthesis Notes
1-Bromo-2-(chloromethyl)-3,5-dimethoxybenzene C₈H₈BrClO₂ 263.51 Br (1), Cl-CH₂ (2), OCH₃ (3,5) PCB precursor; synthesized via chlorination of brominated dimethoxybenzene
3,5-Dimethoxybenzyl chloride C₉H₁₁ClO₂ 186.64 Cl-CH₂ (1), OCH₃ (3,5) Pharmaceutical intermediate; synthesized using thionyl chloride (71% yield)
1-Bromo-3,5-dichlorobenzene C₆H₃BrCl₂ 225.90 Br (1), Cl (3,5) Industrial solvent; lacks methoxy groups, simpler halogenation
2-Bromo-1-(bromomethyl)-3,5-dimethoxybenzene C₉H₉Br₂O₂ 342.89 Br (2), Br-CH₂ (1), OCH₃ (3,5) Byproduct in P-N synthesis; higher halogen reactivity
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene C₈H₆BrClF₂O 271.49 Br (1), Cl-CH₂CH₂O (2), F (3,5) Specialty chemical; fluorinated analog with altered solubility
Key Observations:
  • Substituent Effects: The presence of methoxy groups in this compound enhances electron-donating properties compared to non-methoxy analogs like 1-bromo-3,5-dichlorobenzene, influencing reactivity in electrophilic substitution reactions .
  • Halogen Diversity: Bromine and chlorine at the 1- and 2-positions increase steric hindrance and alter nucleophilic substitution pathways compared to mono-halogenated compounds .

Reactivity and Functional Group Compatibility

  • Chloromethyl Group : The chloromethyl moiety in the target compound enables further functionalization (e.g., nucleophilic substitution) more readily than methyl or ethyl analogs .
  • Methoxy Stability : Unlike halogenated analogs with fluorine (e.g., 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene), methoxy groups resist hydrolysis under acidic conditions, making the compound suitable for prolonged synthetic workflows .

Biological Activity

1-Bromo-2-(chloromethyl)-3,5-dimethoxybenzene is an organic compound with the molecular formula C₉H₈BrClO₂. It features a benzene ring with two methoxy groups at the 3 and 5 positions, a bromine atom at the 1 position, and a chloromethyl group at the 2 position. This structural arrangement influences its chemical reactivity and potential biological activity.

The compound's structure allows for significant reactivity due to the presence of halogen atoms (bromine and chlorine) and methoxy groups, which can affect its interaction with biological systems. The chloromethyl group is particularly reactive, enabling substitution reactions that can lead to various derivatives with potentially different biological properties.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, studies on similar compounds indicate potential biological effects. Halogenated methoxybenzenes are known for their environmental persistence and bioaccumulation characteristics, which can influence their toxicity and interaction with biological pathways.

Potential Biological Effects

  • Toxicity : Compounds with similar structures have been studied for their toxicological profiles. The presence of halogens typically increases toxicity due to enhanced reactivity with biological macromolecules.
  • Antimicrobial Activity : Some halogenated compounds exhibit antimicrobial properties, suggesting that derivatives of this compound may also show similar effects.
  • Endocrine Disruption : Certain methoxy-substituted benzenes have been associated with endocrine-disrupting activities, which could be a concern for compounds like this compound.

Case Study 1: Toxicological Assessment

A study evaluated the toxicological impact of structurally related halogenated compounds on aquatic organisms. The results indicated that increased bromination correlated with higher toxicity levels in fish models. This suggests that this compound could similarly affect aquatic life due to its halogen content.

Case Study 2: Antimicrobial Properties

Research on related compounds demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of brominated methoxybenzenes exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This points to the potential for this compound to possess similar antimicrobial properties.

Comparative Analysis of Similar Compounds

The following table summarizes some structural analogs and their unique properties:

Compound NameStructure FeaturesUnique Properties
1-Bromo-4-chloro-2,5-dimethoxybenzeneBromine at position 1, chlorine at position 4Different substitution pattern affects reactivity
1-Bromo-3-methoxy-4-chlorobenzeneBromine at position 1, chlorine at position 4Different methoxy placement influences properties
1-Bromo-2-(bromomethyl)-3,5-dimethoxybenzeneTwo bromine substituentsIncreased reactivity due to multiple halogen atoms

Q & A

Basic: How can researchers optimize the synthesis of 1-bromo-2-(chloromethyl)-3,5-dimethoxybenzene?

Answer:
Synthesis optimization typically involves controlling reaction conditions such as temperature, solvent polarity, and stoichiometry. For brominated aromatic compounds, nucleophilic substitution or Friedel-Crafts alkylation are common routes. For example, substituting a chloromethyl group onto a brominated dimethoxybenzene precursor may require Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to minimize side reactions . Purity can be improved using column chromatography with silica gel and hexane/ethyl acetate gradients. Monitor reaction progress via TLC or GC-MS to identify intermediates and optimize yields .

Advanced: What strategies resolve contradictions in reported physical properties (e.g., melting points) for this compound?

Answer:
Discrepancies in physical data (e.g., melting points) may arise from polymorphic forms, impurities, or measurement techniques. To resolve these:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Recrystallize the compound using solvents like methanol or ethanol under controlled cooling rates to isolate pure crystalline forms.
  • Cross-validate data with computational methods (e.g., density functional theory for predicted melting points) and compare with structural analogs like 1-bromo-3,5-dimethoxybenzene (mp 62–66°C) . Reference crystallographic data from related compounds (e.g., 1-bromo-4-chloro-2,5-dimethoxybenzene) to identify trends in substituent effects on packing efficiency .

Advanced: How does the reactivity of the bromo and chloromethyl groups influence cross-coupling reactions?

Answer:
The bromine atom is more reactive than the chloromethyl group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). To selectively functionalize the bromine:

  • Use Pd(PPh₃)₄ with aryl boronic acids in THF/water at 60°C, leaving the chloromethyl group intact.
  • For sequential functionalization, protect the chloromethyl group (e.g., silylation) before coupling . Kinetic studies using ¹H NMR can monitor reaction progress and selectivity. Challenges include competing elimination or homocoupling, which require optimized ligand systems (e.g., XPhos) and inert atmospheres .

Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

  • Storage: Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group .
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile byproducts.
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

Advanced: How can researchers isolate and characterize reactive intermediates during its derivatization?

Answer:

  • Isolation: Use flash chromatography with gradient elution (e.g., 5–20% EtOAc in hexane) to separate intermediates. For air-sensitive species, employ Schlenk techniques.
  • Characterization: Combine ¹H/¹³C NMR with DEPT-135 to assign quaternary carbons. High-resolution mass spectrometry (HRMS) confirms molecular formulas. For stereochemical analysis, compare experimental CD spectra with DFT-simulated data .

Basic: What purification methods are effective for removing halogenated byproducts?

Answer:

  • Distillation: For volatile impurities, fractional distillation under reduced pressure (e.g., 30–50 mmHg) can isolate the target compound (bp ~240–260°C, extrapolated from 1-bromo-3,5-dimethoxybenzene) .
  • Recrystallization: Use ethanol/water mixtures (4:1 v/v) to remove polar byproducts. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced: How can computational modeling predict environmental persistence or toxicity?

Answer:

  • QM/MM Simulations: Model hydrolysis pathways of the chloromethyl group in aqueous environments. Compare with experimental biodegradation data from analogs like 1-bromo-2-chloroethane .
  • Ecotoxicity Prediction: Use software like EPI Suite to estimate log Kow (partition coefficient) and bioaccumulation potential. Cross-reference with NIST databases for halogenated aromatics .

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